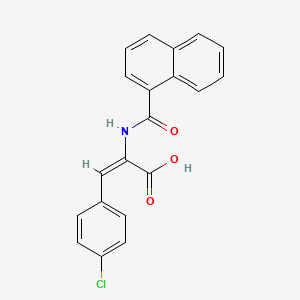![molecular formula C20H12ClFN2OS B4720642 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide](/img/structure/B4720642.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide
説明
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide, also known as BF-168, is a small molecule inhibitor that has shown great potential in scientific research applications. This compound has been studied extensively due to its ability to modulate various biological pathways.
作用機序
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide exerts its biological effects by binding to the active site of HDACs and PDE5. By inhibiting the activity of these enzymes, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide can modulate gene expression and signaling pathways in cells. This can lead to various biological effects, including cell cycle arrest, apoptosis, and changes in cellular metabolism.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, by inducing cell cycle arrest and apoptosis. N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines in cells. In animal models, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide has been shown to improve cognitive function and reduce neuroinflammation in the brain.
実験室実験の利点と制限
One of the main advantages of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide is its specificity for HDACs and PDE5. This allows researchers to study the biological effects of HDAC and PDE5 inhibition without the off-target effects of other compounds. However, one of the limitations of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide is its solubility in aqueous solutions. This can make it difficult to administer the compound in in vivo experiments.
将来の方向性
There are several future directions for research on N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential as a cognitive enhancer. N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide has been shown to improve cognitive function in animal models, and further research is needed to determine its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Finally, further research is needed to optimize the synthesis and formulation of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide for use in in vivo experiments.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide has been extensively studied for its ability to modulate various biological pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs have been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP) in cells. cGMP is a signaling molecule that plays a crucial role in various physiological processes, including smooth muscle relaxation and blood vessel dilation.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2OS/c21-15-10-9-12(23-19(25)13-5-1-2-6-16(13)22)11-14(15)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSMUGPGFQXHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1,3-benzodioxol-5-yl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4720559.png)



![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4720594.png)
![3-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]acrylic acid](/img/structure/B4720597.png)
![2-{4-[(propylamino)sulfonyl]phenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4720599.png)

![N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B4720609.png)
![2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4720627.png)
![2-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4720637.png)
![N-ethyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4720648.png)
![methyl 3-({cyclohexyl[(ethylamino)carbonothioyl]amino}methyl)-4-methoxybenzoate](/img/structure/B4720650.png)
![N-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4720651.png)